N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core structure, which is a fused ring system containing both furan and pyridine rings The compound is characterized by the presence of a 2-chlorobenzyl group and a carboxamide functional group
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furo[3,2-b]pyridine Core: The synthesis begins with the construction of the furo[3,2-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and furan derivatives under specific reaction conditions.
Introduction of the 2-Chlorobenzyl Group: The next step involves the introduction of the 2-chlorobenzyl group. This can be accomplished through nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The final step is the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine, such as methylamine, under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives, which may have different functional groups or oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the 2-chlorobenzyl group. Common reagents for substitution reactions include nucleophiles such as amines or thiols, which can replace the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in medicinal chemistry for its potential as a pharmacophore. It can be used as a scaffold for the design and synthesis of new drug candidates with potential therapeutic activities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: can be compared with other similar compounds, such as:
N-Benzylpyrazine-2-carboxamide Derivatives: These compounds share a similar carboxamide functional group and may exhibit similar biological activities.
Indole-2-carboxamide Derivatives: These compounds have a similar core structure and may also exhibit similar pharmacological properties.
The uniqueness of This compound lies in its specific structural features, such as the furo[3,2-b]pyridine core and the presence of the 2-chlorobenzyl group, which may confer distinct biological activities and properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-14-13(19-10)8-15(21-14)16(20)18-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMCHNEEBMNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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